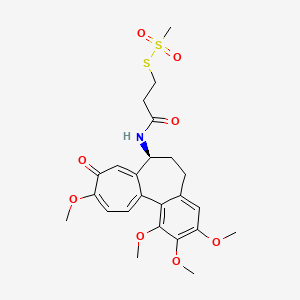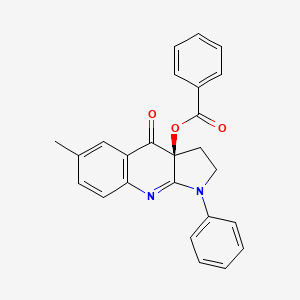![molecular formula C13H22N5O4P B561976 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenin CAS No. 1020719-38-3](/img/structure/B561976.png)
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenin
Übersicht
Beschreibung
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The compound’s molecular formula is C13H16D6N5O4P, and it has a molecular weight of 349.36 .
Wissenschaftliche Forschungsanwendungen
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a tool in pharmacological research to study drug interactions and metabolic processes.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Vorbereitungsmethoden
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine involves several steps, including the introduction of deuterium atoms to achieve the desired isotopic labeling. The synthetic route typically starts with adenine, which undergoes a series of chemical reactions to introduce the diethylphosphonomethoxy group at the 9-position. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity. The use of specialized equipment and stringent quality control measures are essential to produce the compound in large quantities for research purposes .
Analyse Chemischer Reaktionen
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions can produce a variety of substituted adenine compounds .
Wirkmechanismus
The mechanism by which 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and function. The pathways involved in these interactions are often related to nucleic acid metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine include other stable isotope-labeled adenine derivatives. These compounds share similar structures but differ in the specific isotopic labeling and functional groups attached. Examples include:
- 9-[2-(Diethylphosphonomethoxy)propyl] Adenine
- 9-[2-(Diethylphosphonomethoxy)propyl-d4] Adenine
The uniqueness of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity in mass spectrometry and enhanced stability in biochemical assays .
Eigenschaften
IUPAC Name |
9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-QIMZAQQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661923 | |
| Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-38-3 | |
| Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
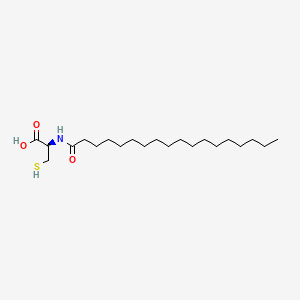
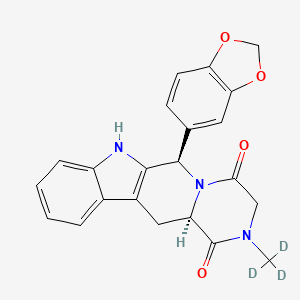

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
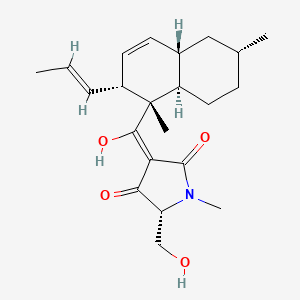
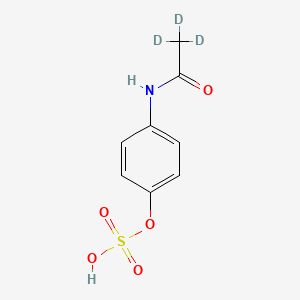
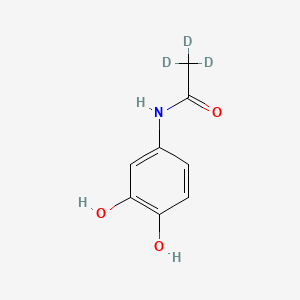

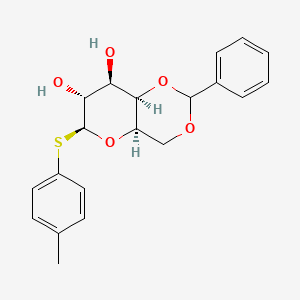
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
